2-Bromo-4-propyl-1,3-oxazole
Overview
Description
“2-Bromo-4-propyl-1,3-oxazole” is a chemical compound with the molecular formula C6H8BrNO . It is a member of the oxazole family, which are heterocyclic compounds containing an oxazole ring. Oxazole is a five-membered ring consisting of three carbon atoms, and one oxygen and one nitrogen atom .
Synthesis Analysis
The synthesis of oxazole-based molecules has been a topic of interest in recent years due to their biological activities. The van Leusen reaction, based on tosylmethylisocyanides (TosMICs), is one of the most appropriate strategies to prepare oxazole-based medicinal compounds .Molecular Structure Analysis
The molecular structure of “2-Bromo-4-propyl-1,3-oxazole” consists of a five-membered oxazole ring substituted with a bromine atom at the 2nd position and a propyl group at the 4th position . The InChI code for this compound isInChI=1S/C6H8BrNO/c1-2-3-5-4-9-6(7)8-5/h4H,2-3H2,1H3
. Chemical Reactions Analysis
Oxazole compounds, including “2-Bromo-4-propyl-1,3-oxazole”, can undergo a variety of chemical reactions. For instance, they can participate in the van Leusen reaction, which involves the use of tosylmethylisocyanides (TosMICs) to synthesize oxazole-containing molecules .Physical And Chemical Properties Analysis
The molecular weight of “2-Bromo-4-propyl-1,3-oxazole” is 190.04 g/mol . It has a topological polar surface area of 26 Ų . The compound has no hydrogen bond donors but has two hydrogen bond acceptors .Scientific Research Applications
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Medicinal Chemistry
- Oxazole compounds are present in various biological activities . They can bind with a widespread spectrum of receptors and enzymes easily in biological systems through various non-covalent interactions . This makes oxazole-based molecules a significant heterocyclic nucleus, which have received attention from researchers globally .
- The van Leusen reaction, based on tosylmethylisocyanides (TosMICs), is one of the most appropriate strategies to prepare oxazole-based medicinal compounds .
- A wide variety of oxazole-containing compounds, as clinical drugs or candidates, have been frequently employed, which play a vital role in the treatment of diverse types of diseases like antibacterial, antifungal, anti-inflammatory, antiviral, anti-tubercular, anticancer, anti-parasitic, antidiabetic, and so on .
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Organic Synthesis
- A bisoxazole derivative as well as a bromo-substituted oxazole derivatives can be synthesized via a simple approach . The synthesis begins with an inexpensive and readily available starting material, such as 2,5-dimethoxybenzaldehyde, hydroquinone, and p-toluenesulfonylmethyl isocyanide (TosMIC) .
- This approach relies on the Van Leusen oxazole method and electrophilic aromatic bromination .
- The structures of bisoxazole and bromosubstituted aryloxazoles were fully supported by spectroscopic methods (IR, NMR, and HRMS) and further established using single crystal X-ray diffraction studies .
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Pharmaceutical Intermediates
- Oxazole compounds can serve as important intermediates in the synthesis of various pharmaceuticals . For instance, a preparation method of 2-bromo-4 (4-ethoxyphenyl) oxazole has been disclosed, where 2-bromo-1- (4-ethoxyphenyl) ethanone is taken as a starting raw material and is subjected to hydrolysis, esterification, cyclization, and bromination to obtain a target product . This compound is an important medical intermediate .
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Heterocyclic Chemistry
- Oxazoles are significant in the field of heterocyclic chemistry . They are known as a prime skeleton for drug discovery . Due to their structural and chemical diversity, oxazole-based molecules enable different types of interactions with various receptors and enzymes, showing broad biological activities .
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Palladium-Catalyzed Direct Arylation
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Synthesis of Diverse Oxazole Derivatives
- Oxazole compounds, including one nitrogen atom and one oxygen atom in a five-membered heterocyclic ring, are present in various biological activities . Due to binding with a widespread spectrum of receptors and enzymes easily in biological systems through various non-covalent interactions, oxazole-based molecules are becoming a kind of significant heterocyclic nucleus .
- Researchers globally have received attention from oxazole-based molecules, leading them to synthesize diverse oxazole derivatives . The van Leusen reaction, based on tosylmethylisocyanides (TosMICs), is one of the most appropriate strategies to prepare oxazole-based medicinal compounds .
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Regiocontrolled Palladium-Catalyzed Direct Arylation
- Complementary methods for direct arylation of oxazoles with high regioselectivity at both C-5 and C-2 have been developed for a wide range of aryl and heteroaryl bromides, chlorides, iodides, and triflates .
- Using task-specific phosphine ligands, palladium-catalyzed C-5 arylation of oxazoles is preferred in polar solvents, whereas C-2 arylation is preferred in nonpolar solvents .
Future Directions
Oxazole derivatives, including “2-Bromo-4-propyl-1,3-oxazole”, have shown promise in various areas of medicinal chemistry due to their wide spectrum of biological activities . Future research will likely continue to explore the synthesis of new oxazole derivatives and their potential applications in drug discovery .
properties
IUPAC Name |
2-bromo-4-propyl-1,3-oxazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BrNO/c1-2-3-5-4-9-6(7)8-5/h4H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYHCTGNSZXLSRY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=COC(=N1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-4-propyl-1,3-oxazole |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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